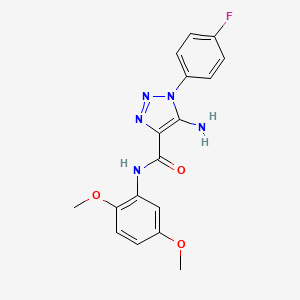

5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by:

- A 1,2,3-triazole core with an amino group at position 3.

- A carboxamide group at position 4, substituted with a 2,5-dimethoxyphenyl moiety.

- A 4-fluorophenyl group at position 1 of the triazole ring.

This compound has demonstrated antiproliferative activity in preclinical studies, particularly against renal cancer RXF 393 cells (Growth Percentage, GP = -13.42%) and CNS cancer SNB-75 cells (GP = -27.30%) . Its structural features, including electron-donating methoxy groups and lipophilic fluorine, contribute to its pharmacological profile.

Properties

IUPAC Name |

5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O3/c1-25-12-7-8-14(26-2)13(9-12)20-17(24)15-16(19)23(22-21-15)11-5-3-10(18)4-6-11/h3-9H,19H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZJBIZHKWAJCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be synthesized from 4-fluoroaniline through diazotization followed by azidation.

Substitution Reactions: The 2,5-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the triazole ring or the nitro derivatives formed from oxidation.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Reduced forms of the triazole ring or amino group.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of 1,2,3-triazoles exhibit significant inhibitory activity against various cancer cell lines. For instance, compounds containing the triazole structure have shown efficacy against c-Met kinases, which are implicated in several cancers. One derivative was selected as a preclinical candidate for the treatment of non-small cell lung cancer and renal cell carcinoma due to its favorable pharmacokinetic properties and potency .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Target Cancer Type | IC50 (µM) | Notes |

|---|---|---|---|

| PF-04217903 | Non-small cell lung cancer | 0.005 | Preclinical candidate |

| Savolitinib | Renal cell carcinoma | 0.005 | Phase II clinical trials |

Treatment of Parasitic Infections

Another significant application of this compound is in the treatment of Chagas disease caused by Trypanosoma cruzi. A series of compounds based on the triazole core demonstrated promising results in reducing parasite burden in infected cells and mouse models. Optimization of these compounds led to improved potency and metabolic stability, making them potential candidates for further development against Chagas disease .

Table 2: Efficacy Against Trypanosoma cruzi

| Compound Name | pEC50 | Selectivity | Notes |

|---|---|---|---|

| Compound 3 | >6 | >100-fold | Significant reduction in parasite burden |

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of triazole derivatives have revealed critical insights into their biological activities. Modifications at specific positions on the triazole ring have been shown to enhance binding affinity to target proteins involved in cancer progression and parasitic survival.

Key Findings from SAR Studies

- Substituent Variability : Altering substituents at the 2 and 6 positions of the triazole ring can significantly affect the compound's potency against specific targets.

- Fluorine Substitution : The presence of fluorine atoms has been correlated with increased binding affinity and improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of this compound depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can mimic natural substrates or inhibitors, allowing the compound to bind effectively to its target.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Methoxy Group Positioning :

- Analogs with 4-fluorobenzyl (e.g., ) may have similar effects but differ in steric bulk .

- Complex Substituents :

Pharmacokinetic and Metabolic Considerations

- Metabolism :

- Solubility: Methoxy groups improve aqueous solubility compared to chloro or methyl substituents, as seen in analogs like 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () .

Key Research Findings

- Anticancer Selectivity : The target compound’s 2,5-dimethoxyphenyl and 4-fluorophenyl groups confer selectivity for renal and CNS cancers, whereas analogs with 3,5-dimethoxyphenyl () or 4-methoxyphenyl () lack comparable activity .

- Synthetic Feasibility : Structural analogs with simpler substituents (e.g., ) are easier to synthesize but may lack efficacy, highlighting a trade-off between complexity and functionality .

Biological Activity

5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, with the CAS number 951903-27-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16FN5O3. Its structure features a triazole ring, which is known for its diverse biological activities. The presence of the dimethoxyphenyl and fluorophenyl groups enhances its pharmacological potential.

Biological Activity Overview

The compound has shown promising results in various biological assays, particularly in anticancer research. Its mechanism of action primarily involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Anticancer Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. A study highlighted that 5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide demonstrated potent inhibitory effects against cancer cell lines through mechanisms involving:

- Tubulin Inhibition : The compound acts as a tubulin inhibitor, disrupting microtubule dynamics essential for mitosis.

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, leading to apoptosis.

Table 1 summarizes the biological activity observed in various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| VERO Cells | < 0.5 | Tubulin inhibition | |

| Various Cancer Lines | 0.25 - 0.75 | Cell cycle arrest | |

| Mycobacterium tuberculosis | 1.35 - 2.18 | Antitubercular activity |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : The triazole moiety facilitates binding to tubulin, preventing its polymerization and thereby inhibiting mitotic spindle formation.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

- Selectivity Towards Cancer Cells : Studies indicate a selectivity index greater than 100-fold over normal cells like HepG2 and VERO cells, suggesting lower toxicity to normal tissues compared to cancer cells .

Case Studies

Several case studies have investigated the efficacy of this compound:

- A study conducted on mouse models of Chagas disease demonstrated significant suppression of parasite burden with oral administration of the compound at optimized doses .

- Another investigation into structure-activity relationships (SAR) revealed that modifications to the peripheral substituents significantly impacted the potency and selectivity of the compound against various cancer cell lines .

Q & A

Q. How can interdisciplinary approaches enhance mechanistic understanding of dual COX-2/HDAC inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.